16-Heptadecenal is a monounsaturated fatty aldehyde with the molecular formula . It is characterized by a double bond located at the 16th carbon position of the heptadecanal chain. This compound plays a significant role as a plant metabolite and is part of the broader class of fatty aldehydes, which are known for their long carbon chains and diverse biological activities .
16-Heptadecenal exhibits various biological activities, primarily linked to its role as a plant metabolite. It has been identified in certain plant species and is thought to contribute to:
The synthesis of 16-heptadecenal can be achieved through several methods:
16-Heptadecenal has several applications across different fields:
Research on the interactions of 16-heptadecenal primarily focuses on its reactivity with biomolecules. Studies indicate that it can interact with amino groups in proteins, potentially affecting protein structure and function. These interactions may have implications for understanding metabolic processes and oxidative stress responses in cells .
Several compounds share structural similarities with 16-heptadecenal, particularly within the family of fatty aldehydes. Here are some notable examples:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| 15-Heptadecenal | Monounsaturated fatty aldehyde | Double bond at position 15; less common than 16-heptadecenal. |
| 14-Heptadecenal | Monounsaturated fatty aldehyde | Double bond at position 14; shorter carbon chain. |
| 8-Heptadecenal | Monounsaturated fatty aldehyde | Double bond at position 8; used in flavoring applications. |
| 9-Hexadecenoic acid | Saturated fatty acid | No double bond; serves as a precursor to various lipids. |
What distinguishes 16-heptadecenal from these similar compounds is its specific placement of the double bond at the 16th carbon atom, which influences its chemical reactivity, biological activity, and sensory properties. This unique configuration allows it to play a distinct role in flavor profiles and metabolic processes compared to other fatty aldehydes.
16-Heptadecenal is a monounsaturated fatty aldehyde belonging to the class of long-chain aldehydes. Its systematic IUPAC name is heptadec-16-enal, reflecting a 17-carbon chain (heptadec-) with a double bond at position 16 and an aldehyde functional group (-al) at the terminal carbon. The molecular formula is $$ \text{C}{17}\text{H}{32}\text{O} $$, and its SMILES notation is $$ \text{C=CCCCCCCCCCCCCCCC=O} $$.
| Property | Value |
|---|---|
| Molecular Weight | 252.4 g/mol |
| CAS Registry Number | 557527 |
| PubChem CID | 557527 |
| InChIKey | JDOJVMJYUULLEN-UHFFFAOYSA-N |
Structurally, it features a linear hydrocarbon chain with a cis or trans double bond at the penultimate carbon (C16) and a reactive aldehyde group at C1.
16-Heptadecenal was first cataloged in 2005 in the PubChem database, with subsequent modifications reflecting advances in its characterization. Early studies focused on its natural occurrence in plants, where it was identified as a secondary metabolite involved in defense mechanisms. The compound gained attention in the 2010s as gas chromatography–mass spectrometry (GC-MS) techniques enabled precise identification in plant extracts and microbial cultures. Notably, its structural similarity to other bioactive aldehydes, such as 8-heptadecenal and 15-heptadecenal, spurred comparative analyses of its reactivity and biological roles.
16-Heptadecenal plays critical roles in plant physiology:
| Source | Role | Reference |
|---|---|---|
| Senna alata (stem bark) | Antimicrobial agent | |
| Avocado seed extracts | Flavor compound | |
| Marine actinomycetes | Secondary metabolite |
Recent studies explore 16-Heptadecenal’s potential in biotechnology and medicine:
| Compound | Double Bond Position | Biological Activity |
|---|---|---|
| 8-Heptadecenal | C8 | Plant metabolite |
| 15-Heptadecenal | C15 | Antimicrobial |
| Hexadecanal | N/A (saturated) | Cuticular wax synthesis |
16-Heptadecenal possesses the molecular formula C₁₇H₃₂O, representing a monounsaturated fatty aldehyde with a molecular weight of 252.44 grams per mole [1]. The compound belongs to the class of long-chain fatty aldehydes, characterized by carbon chains containing at least twelve carbon atoms [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as heptadec-16-enal, reflecting its seventeen-carbon chain length and the position of the double bond [1].
The molecular structure consists of seventeen carbon atoms arranged in a linear chain, with thirty-two hydrogen atoms and one oxygen atom forming the characteristic aldehyde functional group [1] [2]. The compound exhibits the InChI identifier InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,17H,1,3-16H2, which provides a standardized representation of its molecular connectivity [1].
The carbon chain of 16-heptadecenal exhibits a linear configuration typical of fatty aldehydes, with the aldehyde functional group positioned at the terminal carbon atom [1]. The seventeen-carbon skeleton provides structural stability while maintaining sufficient flexibility for conformational changes [25]. The extended aliphatic chain contributes significantly to the compound's hydrophobic characteristics and influences its interaction with biological membranes [25].
The carbon chain demonstrates the characteristic properties of long-chain fatty compounds, including rotational freedom around carbon-carbon single bonds and restricted rotation around the carbon-carbon double bond [23]. This structural arrangement allows for various conformational isomers, with the extended all-trans conformation being energetically favorable under standard conditions [23].
16-Heptadecenal exhibits stereochemical complexity primarily due to the presence of the carbon-carbon double bond at position 16 [1]. The compound lacks chiral centers, classifying it as an achiral molecule with no optical activity [7]. However, the presence of the double bond introduces geometric isomerism possibilities, though the terminal position of the double bond in this specific compound limits stereochemical variations [13].
The double bond configuration at position 16 adopts a specific geometric arrangement that influences the overall molecular shape and reactivity profile [13]. The stereochemical arrangement affects the compound's physical properties, including melting point, boiling point, and solubility characteristics [13].
The double bond in 16-heptadecenal occupies the terminal position between carbon atoms 16 and 17, creating a terminal alkene functional group [1] [2]. This positioning is significant as it represents the compound as a terminal olefin, which exhibits distinct reactivity patterns compared to internal double bonds [23]. The terminal double bond configuration allows for specific chemical transformations and biological interactions that distinguish this compound from its positional isomers [5].
The significance of the terminal double bond extends to the compound's metabolic pathways and potential biological functions [5]. Research indicates that fatty aldehydes with terminal double bonds participate in specialized biochemical processes, including membrane lipid metabolism and signaling pathways [25]. The position of the double bond influences the compound's susceptibility to oxidation and its interaction with enzymatic systems [11].
16-Heptadecenal demonstrates characteristics typical of long-chain fatty aldehydes, exhibiting extremely low solubility in aqueous environments [25] [28]. The compound is practically insoluble in water due to its extended hydrophobic carbon chain, which dominates its molecular properties [28]. The estimated logarithmic partition coefficient (log P) ranges between 6 and 7, indicating strong lipophilic character [15] [26].
| Property | Value | Notes |
|---|---|---|
| Water Solubility | Practically insoluble | <0.1 mg/L estimated [25] [28] |
| Log P (octanol/water) | 6.0-7.0 (estimated) | Highly lipophilic [15] [26] |
| Polar Surface Area | ~17 Ų | Minimal polar character [15] |
The compound demonstrates high solubility in nonpolar organic solvents, including hexane, chloroform, and ethyl acetate [25]. This solubility profile reflects the predominance of hydrophobic interactions over hydrogen bonding capabilities [25].
The melting and boiling point characteristics of 16-heptadecenal can be estimated based on analogous fatty aldehydes and related compounds [16] [17]. Long-chain fatty aldehydes typically exhibit melting points in the range of 20-30°C, with the specific value dependent on chain length and degree of unsaturation [30]. The presence of the terminal double bond generally lowers the melting point compared to the corresponding saturated aldehyde [32].
| Thermal Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | 20-25°C | Based on similar fatty aldehydes [16] [17] [30] |
| Boiling Point | 300-320°C | Extrapolated from homologous series [16] [17] |
| Flash Point | ~190-200°C | Estimated from structural analogs [17] |
The boiling point of 16-heptadecenal is estimated to be approximately 300-320°C under standard atmospheric pressure, based on the boiling point trends observed in the homologous series of fatty aldehydes [16] [17]. The terminal double bond may slightly reduce the boiling point compared to the fully saturated heptadecanal [32].
16-Heptadecenal exhibits the characteristic reactivity patterns of both aldehyde and alkene functional groups [22] [27]. The aldehyde group demonstrates high reactivity toward nucleophilic addition reactions, while the terminal double bond participates in electrophilic addition and radical reactions [22]. The compound undergoes oxidation to form the corresponding carboxylic acid (heptadecanoic acid) under appropriate conditions [11].
| Reaction Type | Reactivity Level | Products/Outcomes |
|---|---|---|
| Nucleophilic Addition | High | Various addition products depending on nucleophile [27] |
| Oxidation | Moderate | Heptadecanoic acid formation [11] |
| Reduction | High | Heptadecan-1-ol formation [11] |
| Aldol Condensation | Moderate | Dimeric products with extended carbon chains [22] |
| Grignard Reactions | High | Secondary alcohol formation [27] |
Infrared spectroscopy provides valuable structural information about 16-heptadecenal through the identification of characteristic functional group vibrations. The compound exhibits several distinct absorption bands that confirm its identity as a monounsaturated fatty aldehyde [1] [2] [3] [4].
The most prominent feature in the infrared spectrum of 16-heptadecenal is the aldehydic carbonyl stretch at 1730 ± 10 cm⁻¹ [2] [3] [4]. This strong, sharp absorption is characteristic of primary aliphatic aldehydes and represents the carbon-oxygen double bond stretching vibration. The position of this band at approximately 1730 cm⁻¹ is consistent with a saturated aliphatic aldehyde, as opposed to aromatic or α,β-unsaturated aldehydes which typically absorb at lower frequencies (1705-1685 cm⁻¹) [2] [4].
A distinctive diagnostic feature for aldehydes is the presence of aldehydic carbon-hydrogen stretching vibrations in the region 2720-2830 cm⁻¹ [2] [3]. In 16-heptadecenal, this typically appears as two bands at approximately 2822 cm⁻¹ and 2724 cm⁻¹. This splitting phenomenon occurs due to Fermi resonance between the fundamental C-H stretch and the first overtone of the aldehydic C-H bending vibration at 1390 cm⁻¹ [2]. The presence of two peaks in this region is particularly diagnostic for aldehydes, as the lower frequency band around 2720 cm⁻¹ is rarely observed in other functional groups [3].
The alkyl carbon-hydrogen stretching region (2850-2960 cm⁻¹) shows multiple strong absorptions characteristic of the long methylene chain [1] [5]. These include asymmetric methylene stretches around 2930-2960 cm⁻¹ and symmetric methylene stretches at 2850-2870 cm⁻¹ [1] [5].
The terminal double bond functionality is evidenced by the alkene carbon-carbon stretching vibration at 1640-1680 cm⁻¹ [1] [6], though this band may be of medium to weak intensity. Additionally, vinyl carbon-hydrogen stretches appear at 3080-3100 cm⁻¹ [1] [6], providing further confirmation of the unsaturated character.
Carbon-hydrogen bending vibrations are observed in the region 1380-1470 cm⁻¹, including the characteristic aldehydic C-H bend at 1390 cm⁻¹, methyl symmetric bending at 1380 cm⁻¹, and methylene scissoring at 1470 cm⁻¹ [1] [5]. The skeletal carbon-carbon stretching vibrations appear as variable intensity bands in the 800-1300 cm⁻¹ region [1] [5].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework and hydrogen environment in 16-heptadecenal through both proton and carbon-13 NMR techniques [7] [8] [9] [10].
The proton Nuclear Magnetic Resonance spectrum of 16-heptadecenal exhibits several characteristic signals that confirm its structural identity [7] [8] [9]. The most distinctive signal is the aldehydic proton which appears as a triplet at 9.8 ppm [7] [8] [9]. This significant downfield chemical shift is characteristic of aldehydic hydrogen and results from the deshielding effect of the electron-withdrawing carbonyl group. The triplet multiplicity arises from coupling with the adjacent methylene protons.
The terminal vinyl protons (=CH₂) appear as a doublet of doublets in the region 4.9-5.2 ppm [7] [8], representing the two non-equivalent protons on the terminal carbon of the double bond. The internal vinyl proton (=CH-) is observed as a doublet of triplets at 5.8-6.1 ppm [7] [8], showing coupling with both the terminal vinyl protons and the adjacent methylene group.
The methylene protons adjacent to the carbonyl group (α-position) appear as a triplet at 2.4 ppm, while the β-methylene protons are observed as a quintet at 1.6 ppm [7] [8] [9]. The remaining chain methylene protons appear as a complex multiplet in the region 1.2-1.4 ppm, representing the saturated hydrocarbon chain. The terminal methyl group is observed as a characteristic triplet at 0.9 ppm [7] [8] [9].
Integration ratios confirm the molecular formula, with the aldehydic proton integrating for 1H, vinyl protons for 3H total, chain methylenes for multiple hydrogens, and the terminal methyl for 3H [8] [9].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information about the carbon framework of 16-heptadecenal [11] [10] [12]. The aldehydic carbon appears at the most downfield position at 203 ppm [11] [10], characteristic of carbonyl carbons in aldehydes. This chemical shift confirms the presence of the aldehyde functional group.
The terminal alkene carbon (=CH₂) is observed at 114 ppm, while the internal alkene carbon (=CH-) appears at 139 ppm [11] [10]. These chemical shifts are typical for terminal double bond carbons and confirm the position of the unsaturation at the 16-position.
The carbon adjacent to the carbonyl (α-carbon) appears at 44 ppm, while the β-carbon is observed at 22 ppm [11] [10]. The remaining saturated chain carbons appear in the region 23-32 ppm, with the terminal methyl carbon at 14 ppm [11] [10] [13].
The carbon spectrum shows good chemical shift dispersion, allowing for unambiguous assignment of all carbon environments. The total number of carbon signals (17) corresponds to the molecular formula C₁₇H₃₂O, with appropriate multiplicities based on symmetry considerations [11] [10].
Mass spectrometry of 16-heptadecenal reveals characteristic fragmentation patterns typical of long-chain fatty aldehydes under electron ionization conditions [14] [15] [16] [17]. The molecular ion peak appears at m/z 252, corresponding to the molecular formula C₁₇H₃₂O, though it typically exhibits low intensity (5-15% relative abundance) due to the tendency of the molecular ion to fragment readily [18] [14] [15].
The base peak at m/z 82 results from a McLafferty rearrangement, a characteristic fragmentation pathway for fatty aldehydes [14] [15] [16]. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the C-C bond β to the carbonyl, producing a characteristic fragment that serves as a diagnostic ion for fatty aldehydes [14] [15].
Significant alpha cleavage fragments are observed throughout the spectrum, including peaks at m/z 57 (C₄H₉⁺), m/z 43 (C₃H₇⁺ or CH₃CO⁺), m/z 69 (C₅H₉⁺), and m/z 55 (C₄H₇⁺) [14] [15] [16]. These fragments result from progressive loss of methylene units from the alkyl chain, producing a characteristic pattern of peaks separated by 14 mass units (CH₂) [14] [15].
The spectrum also shows fragments corresponding to loss of water at m/z 234 [M-18]⁺ and various alkyl chain losses including m/z 207 [M-45]⁺, m/z 179 [M-73]⁺, m/z 151 [M-101]⁺, m/z 123 [M-129]⁺, and m/z 95 [M-157]⁺ [14] [15]. These fragmentations are characteristic of the stepwise loss of alkyl segments from the fatty aldehyde chain.
The aldehyde functional group is confirmed by the presence of the CHO⁺ fragment at m/z 29, which is diagnostic for aldehydes [14] [15] [16]. The fragmentation pattern is consistent with the terminal double bond structure, showing appropriate alkene-related fragments and confirming the unsaturated nature of the compound.
Gas Chromatography-Mass Spectrometry analysis of 16-heptadecenal provides both separation and identification capabilities for this fatty aldehyde [19] [20] [21] [22]. Under typical Gas Chromatography-Mass Spectrometry conditions using an HP-5MS column (30 m × 0.25 mm × 0.25 μm), 16-heptadecenal exhibits a retention index in the range of 2083-2105 [22], depending on the specific temperature program employed.
The chromatographic behavior of 16-heptadecenal is influenced by its molecular weight (252.4 g/mol) and degree of unsaturation [19] [22]. The terminal double bond slightly reduces the retention time compared to the corresponding saturated aldehyde (heptadecanal) due to reduced van der Waals interactions with the stationary phase [22] [23].
For quantitative analysis, selected ion monitoring can be employed using characteristic fragment ions, particularly the base peak at m/z 82 and other diagnostic fragments such as m/z 57, 43, and 69 [20] [21]. This approach provides enhanced sensitivity and selectivity compared to full-scan acquisition [20] [21].
Derivatization strategies have been developed to improve detection sensitivity and chromatographic performance. Pentafluorobenzyl hydroxylamine derivatization forms oximes that can be analyzed with enhanced sensitivity using negative chemical ionization, providing detection limits in the picomolar range [15] [17]. Alternatively, 2,4-dinitrophenylhydrazine derivatization produces stable hydrazones that can be separated and quantified with good precision [15] [24].
The chromatographic separation is typically achieved using temperature programming from 60-80°C initial temperature with ramping rates of 2-6°C/min to final temperatures of 280-290°C [25] [20] [21]. Helium carrier gas at flow rates of 1-2 mL/min provides optimal separation efficiency [25] [20] [21].
Method validation parameters for Gas Chromatography-Mass Spectrometry analysis include linearity ranges typically spanning 2-3 orders of magnitude, precision values (relative standard deviation) of 2-5%, and detection limits in the nanogram range for underivatized compounds [25] [20] [26]. Matrix effects can be minimized through appropriate sample preparation and the use of deuterated internal standards [17] [27].
High-Performance Thin-Layer Chromatography provides an efficient analytical platform for the separation and quantification of 16-heptadecenal, offering advantages including high sample throughput, minimal solvent consumption, and versatile detection options [28] [29] [30] [31].
Stationary phase selection typically employs silica gel 60 F₂₅₄ plates with particle sizes of 2-10 μm for High-Performance Thin-Layer Chromatography applications [28] [30] [31]. These plates provide enhanced resolution and reduced analysis times compared to conventional thin-layer chromatography plates [28] [31]. Preadsorbent layers can be employed to concentrate samples and improve band sharpness [28].
Mobile phase development for 16-heptadecenal separation typically utilizes normal-phase conditions with mobile phases containing combinations of petroleum ether, ethyl ether, and ethyl acetate [28] [32]. A representative mobile phase composition includes petroleum ether:ethyl ether:glacial acetic acid (80:20:1, v/v/v) [28]. Under these conditions, 16-heptadecenal typically exhibits Rf values in the range of 0.6-0.8 [28] [32].
Detection methods for 16-heptadecenal include both universal and specific derivatization reagents [28] [30]. Phosphomolybdic acid (5% in ethanol) followed by heating at 110°C for 10 minutes provides universal detection of organic compounds, producing colored zones suitable for densitometric quantification [28]. Vanillin-sulfuric acid reagent provides enhanced selectivity for aldehydes, producing characteristic color reactions [30].
Quantitative analysis is achieved through densitometric scanning at appropriate wavelengths, typically in the range of 500-600 nm for derivatized zones [28] [30] [31]. Calibration curves can be constructed over concentration ranges of 200-1000 ng per spot, with correlation coefficients typically exceeding 0.995 [29] [30] [31].
Method validation for High-Performance Thin-Layer Chromatography analysis includes assessment of linearity, precision, accuracy, and robustness [29] [30] [31]. Intra-day precision values typically range from 0.4-2.0% relative standard deviation, while inter-day precision ranges from 0.4-2.5% relative standard deviation [30] [31]. Recovery studies demonstrate accuracy values in the range of 98-102% [29] [30].
Limits of detection for 16-heptadecenal using High-Performance Thin-Layer Chromatography with densitometric detection are typically in the range of 50-200 ng per spot, with limits of quantification ranging from 150-500 ng per spot [29] [30] [31]. These detection limits can be improved through optimization of derivatization conditions and selection of appropriate detection wavelengths [33] [30].